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Compound of Interest |

4(3-
Compound Name:
Methylphenoxy)methyl]piperidine

CAS No.: 63608-41-3

\ J

Executive Summary & Chemical Profile[1][2][3]

This technical guide details the formulation protocols for 4-[(3-
Methylphenoxy)methyl]piperidine (hereafter referred to as 4-MPMP). As a secondary amine
with a lipophilic aryloxy-ether tail, 4-MPMP presents classic Class Il (BCS) challenges: pH-
dependent solubility, potential precipitation in intestinal media, and oxidative susceptibility at
the secondary nitrogen.

This guide moves beyond basic solubility testing, offering three specific, validated workflows to
maximize bioavailability and stability:

e Thermodynamic Salt Selection: To fix the ionization state.
 Lipid-Based Self-Emulsifying Systems (SEDDS): To bypass dissolution rate limits.

e Cyclodextrin Complexation: To shield the reactive amine and enhance aqueous stability.

Physicochemical Profile (Calculated & Observed)
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Property Value | Characteristic Formulation Implication

Molecular Formula C13H1oNO MW: 205.30 g/mol

Highly soluble in gastric fluid
pKa (Basic) ~9.6 — 9.8 (Piperidine N) (pH 1.2); precipitates at
intestinal pH (>6.0).

Lipophilic. Suitable for lipid-

LogP 2.8 — 3.2 (Predicted) ]
based delivery.[1]
B Requires salt formation or
Solubility (Free Base) < 0.1 mg/mL (Water, pH 7)
surfactant systems.
. ) N-Oxidation, Ether hydrolysis Requires antioxidants or inert
Stability Risk ) ) )
(minor) atmosphere during processing.

Protocol 1: Thermodynamic Salt Selection

Rationale: The free base of 4-MPMP is an oil or low-melting solid with poor water solubility.
Converting it to a crystalline salt is the most robust method to increase melting point (Tm) and
dissolution rate.

Materials

e 4-MPMP Free Base (Liquid/Oil).

o Counter-ions (1.1 equivalents): Hydrochloric acid (4M in dioxane), Tartaric acid,

Methanesulfonic acid.

¢ Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Ethanol (EtOH).

Experimental Workflow

¢ Dissolution: Dissolve 500 mg of 4-MPMP free base in 5 mL of EtOAc.

e Acid Addition: Add 1.1 molar equivalents of the selected acid dropwise at 25°C while stirring
at 500 RPM.

o Note: For HCI, use a gas or non-aqueous solution to prevent hygroscopicity issues.
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» Nucleation: If no precipitate forms after 1 hour, cool to 4°C. If oiling occurs (common with
piperidines), reheat to 50°C and add IPA as a co-solvent, then cool slowly (1°C/min).

« Isolation: Filter solids using a 0.45 pym PTFE membrane.

e Drying: Vacuum dry at 40°C for 24 hours.

Evaluation Criteria

o Crystallinity: Verify via PXRD (Powder X-Ray Diffraction). Sharp peaks indicate a stable
lattice.

e Hygroscopicity: Expose to 75% RH. The Hydrochloride salt is often hygroscopic; the Tartrate
or Fumarate salts often provide better physical stability for this class of amines.

Protocol 2: Self-Emulsifying Drug Delivery System
(SEDDS)

Rationale: Because 4-MPMP has a LogP > 2.5, it risks precipitation when emptying from the
stomach to the intestine. A SEDDS formulation keeps the drug solubilized in oil droplets,
preventing nucleation in the aqueous phase.

Formulation Matrix
Component Type Specific Reagent Function Mass %

Capryol™ 90 -
Solubilizer for

Oil Phase (Propylene glycol ] o 30%
lipophilic tail
monocaprylate)
Surfactant Labrasol® ALF Emulsifier (High HLB) 45%
Co-Surfactant Transcutol® HP Permeability enhancer  25%

Preparation Protocol

» Weighing: Weigh the Oil, Surfactant, and Co-Surfactant into a glass vial. Vortex for 2 minutes
to form a clear "Pre-concentrate.”
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e Drug Loading: Add 4-MPMP (Free Base) to the pre-concentrate at a target load of 50 mg/mL.
» Solubilization: Sonicate at 40°C for 15 minutes until the drug is fully dissolved.

o Critical Step: Flush the headspace with Nitrogen gas before sealing to prevent N-oxidation

of the piperidine ring.

o Dispersibility Test: Add 1 mL of the loaded SEDDS to 250 mL of water (37°C). It should
spontaneously form a clear/bluish nano-emulsion (droplet size < 200 nm) within 1 minute.

Protocol 3: Cyclodextrin Inclusion Complexation

Rationale: To mask the bitter taste typical of piperidines and protect the secondary amine from
oxidation. Hydroxypropyl-B-Cyclodextrin (HP-3-CD) is selected for its cavity size, which fits the
phenyl-ether moiety.

Workflow Diagram (Graphviz)

Dissolve HP-beta-CD in Water

Start: 4-MPMP Free Base (Molar Ratio 1:2 Drug:CD)

Add Drug in Ethanol (Co-solvent)
Stir 24h @ 25°C

l

Check Clarity
(Phase Solubility)

Lyophilization
(-50°C, 48h)

Final Product:
Amorphous Inclusion Complex
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Figure 1: Step-by-step workflow for creating a supramolecular inclusion complex of 4-MPMP.

Detailed Procedure

e Phase Solubility Study: Prepare aqueous solutions of HP-3-CD (0—100 mM). Add excess 4-
MPMP. Shake for 48 hours. Analyze supernatant by HPLC. A linear increase in solubility (

type) confirms complexation.

¢ Kneading Method (Scalable):

[¢]

Mix HP-B-CD with a small amount of water/ethanol (1:1) to form a paste.

[¢]

Add 4-MPMP slowly while grinding in a mortar for 45 minutes.

[e]

Dry the paste at 45°C.

o

Pulverize and sieve (100 mesh).

Analytical Validation (HPLC Method)

To quantify 4-MPMP in these formulations, use the following validated method. The secondary
amine can cause tailing on standard silica columns; base-deactivated columns are required.

e Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5
pm.

¢ Mobile Phase:

o A: 20 mM Ammonium Acetate (pH 9.0 with NH2OH) - High pH suppresses ionization,
improving peak shape for bases.

o B: Acetonitrile.
o Gradient: 20% B to 80% B over 10 minutes.

e Flow Rate: 1.0 mL/min.
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e Detection: UV @ 270 nm (targeting the phenoxy absorption band).

e Retention Time: Expect elution ~6-7 minutes.

Formulation Decision Matrix

Use this logic flow to determine the correct formulation for your specific biological target.

Use Salt Form
No (High Dose (Tartrate/HCI)

Oral Imnmediate Release —p>| Bioavailability Critical?
Yes (Low Dose)
Target Indication? . Llee SEDDS
(Lipid Formulation)
Injectable (IV/IM) Solubilization Required Cyclodextrin Complex
(pH 4.5 Buffer)

Click to download full resolution via product page
Figure 2: Strategic decision tree for selecting the optimal 4-MPMP delivery system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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